3-(4-Methylphenyl)oxolane
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Overview
Description
3-(4-Methylphenyl)oxolane is an organic compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of a 4-methylphenyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-methylphenyl-substituted diols. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production. The industrial methods often focus on scalability and cost-effectiveness while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the oxolane ring into more saturated compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-2,5-dione derivatives, while substitution reactions can produce various halogenated or nitrated phenyl oxolanes .
Scientific Research Applications
3-(4-Methylphenyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)oxolane involves its interaction with specific molecular targets. The oxolane ring can participate in various chemical reactions, and the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler oxolane compound without the phenyl group.
2-Methyloxolane: Similar structure but with a methyl group at a different position.
4-Methylphenyl oxirane: An epoxide analog with a similar phenyl group.
Uniqueness
3-(4-Methylphenyl)oxolane is unique due to the presence of both the oxolane ring and the 4-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(4-methylphenyl)oxolane |
InChI |
InChI=1S/C11H14O/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-5,11H,6-8H2,1H3 |
InChI Key |
LHVUVASMPKLQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCOC2 |
Origin of Product |
United States |
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